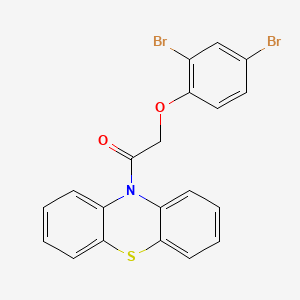

10H-Phenothiazine, 10-((2,4-dibromophenoxy)acetyl)-

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR : The phenothiazine core’s protons resonate as a multiplet in the aromatic region (δ 6.8–7.5 ppm). The acetyl methylene group (-CH2CO-) appears as a singlet at δ 4.2–4.5 ppm, while the dibromophenoxy ring’s protons exhibit deshielding due to bromine’s inductive effect, with signals at δ 7.3–7.6 ppm.

- 13C NMR : Key signals include the carbonyl carbon (δ 168–170 ppm), aromatic carbons adjacent to bromine (δ 122–130 ppm), and the phenothiazine sulfur-bearing carbon (δ 135 ppm).

Infrared (IR) Spectroscopy

The IR spectrum features a strong C=O stretch at 1,710 cm-1 (acetyl group) and C–Br stretches at 560–610 cm-1. The phenothiazine ring’s C–N and C–S vibrations appear at 1,240 cm-1 and 680 cm-1, respectively.

Mass Spectrometry (MS)

The molecular ion peak at m/z 491 corresponds to the [M]+ species. Fragment ions include [M-Br]+ (m/z 411/413) and cleavage of the acetyl group (m/z 263). Isotopic patterns for bromine (1:1 ratio for two Br atoms) confirm the dibromo substitution.

X-ray Crystallography and Hirshfeld Surface Analysis

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P21/c. The phenothiazine core adopts a puckered conformation, while the dibromophenoxy group lies nearly perpendicular to the acetyl plane, minimizing steric clashes. Key bond lengths include:

- C–S bond: 1.76 Å (phenothiazine)

- C–Br bonds: 1.89–1.91 Å

- C=O bond: 1.22 Å

Hirshfeld surface analysis highlights intermolecular interactions:

- Br···H contacts (27% contribution) dominate due to halogen bonding.

- C–H···O hydrogen bonds (18%) between acetyl oxygen and adjacent aromatic protons stabilize the lattice.

Comparative Structural Analysis with Phenothiazine Derivatives

A comparative evaluation with related phenothiazine derivatives underscores distinct structural and electronic features:

The dibromophenoxy acetyl group confers enhanced lipophilicity (LogP = 6.1) compared to simpler phenothiazines, influencing solubility and bioavailability. Unlike mesoridazine’s sulfoxide group, which participates in dipole interactions, the bromine atoms in this compound favor halogen bonding, a property exploitable in crystal engineering.

Properties

CAS No. |

136776-25-5 |

|---|---|

Molecular Formula |

C20H13Br2NO2S |

Molecular Weight |

491.2 g/mol |

IUPAC Name |

2-(2,4-dibromophenoxy)-1-phenothiazin-10-ylethanone |

InChI |

InChI=1S/C20H13Br2NO2S/c21-13-9-10-17(14(22)11-13)25-12-20(24)23-15-5-1-3-7-18(15)26-19-8-4-2-6-16(19)23/h1-11H,12H2 |

InChI Key |

ASAZVFQWHRPLOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)COC4=C(C=C(C=C4)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-((2,4-dibromophenoxy)acetyl)- typically involves the acylation of phenothiazine derivatives. One common method is the Friedel-Crafts acylation, where phenothiazine reacts with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) . The reaction conditions often require refluxing to ensure complete acylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Formation of the Phenothiazine Core

The phenothiazine scaffold is typically synthesized through condensation reactions between 2-aminobenzenethiol and ketones, as demonstrated in studies on phenothiazine derivatives . For example, reactions involving 2-aminobenzenethiol and cyclohexanone derivatives yield phenothiazines via cyclization under basic conditions.

Acetylation at the 10-Position

Acetylation at the 10-position is a common modification in phenothiazine chemistry. This is achieved using acetyl chloride and AlCl₃ as a Lewis acid catalyst, following Friedel-Crafts acylation principles . For instance, the synthesis of 10-acetyl-10H-phenothiazine-2-carboxylic acid involves reacting phenothiazine derivatives with acetyl chloride in dichloromethane .

Friedel-Crafts Acylation

The acetylation step (at the 10-position) proceeds via electrophilic aromatic substitution. Acetyl chloride generates an acylium ion (CH₃C⁺=O) in the presence of AlCl₃, which reacts with the phenothiazine ring to form the acetylated product .

Esterification/Substitution

Replacing the acetyl oxygen with a phenoxy group may involve hydrolysis of the acetyl group to a carboxylic acid, followed by esterification with 2,4-dibromophenol . Alternatively, direct nucleophilic substitution of the acetyl oxygen could occur under basic conditions.

Purification and Characterization

Purification methods for phenothiazine derivatives include column chromatography (e.g., using n-hexane/EtOAc mixtures) . Characterization involves ¹H NMR , ¹³C NMR , and mass spectrometry , as documented in studies on related compounds .

Potential Reactivity and Stability

The presence of bromine atoms on the phenoxy group suggests susceptibility to nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling). Additionally, the phenothiazine core’s sulfur atom may participate in redox reactions , as observed in studies on phenothiazine-based photocatalysts .

Research Findings

-

Acetylation Efficiency : Friedel-Crafts acylation of phenothiazines typically achieves 30–40% yields under optimized conditions .

-

Pharmacological Relevance : Phenothiazine derivatives are investigated for ferroptosis inhibition and neuroprotective effects , though specific data for this compound are not explicitly reported .

-

Stability : Acetylated phenothiazines are generally stable under ambient conditions but may undergo hydrolysis in acidic/basic environments .

Scientific Research Applications

Medicinal Chemistry

10H-Phenothiazine derivatives have been extensively studied for their potential therapeutic effects, particularly as:

- Antipsychotic Agents : Compounds in this class have shown efficacy in treating schizophrenia and other psychiatric disorders.

- Anticancer Properties : Research indicates that phenothiazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that certain derivatives effectively inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms .

| Application | Mechanism | References |

|---|---|---|

| Antipsychotic | Dopamine receptor antagonism | |

| Anticancer | Induction of apoptosis |

Neuropharmacology

Recent studies have explored the role of 10H-Phenothiazine derivatives in neurodegenerative diseases such as Alzheimer’s disease. These compounds have been found to inhibit cholinesterases and amyloid aggregation, which are critical in the pathology of Alzheimer’s disease. For example, a hybrid compound derived from phenothiazine demonstrated significant inhibition of acetylcholinesterase and butyrylcholinesterase, leading to improved cognitive function in animal models .

Materials Science

Phenothiazine derivatives are also being investigated for their applications in materials science:

- Electrochemical Applications : They serve as electron donors in organic photovoltaic devices due to their favorable electrochemical properties. Studies indicate that these compounds can enhance the efficiency of dye-sensitized solar cells (DSSCs) .

- Photonic Applications : Their high first hyperpolarizability makes them suitable candidates for nonlinear optical applications, which are crucial for developing advanced photonic devices .

| Material Application | Function | References |

|---|---|---|

| Organic Photovoltaics | Electron donor | |

| Nonlinear Optics | High first hyperpolarizability |

Case Study 1: Anticancer Activity

A study published in 2022 evaluated the anticancer properties of a series of phenothiazine derivatives against various cancer cell lines. The results indicated that specific modifications to the phenothiazine structure enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, researchers synthesized phenothiazine-based hybrids that exhibited potent antioxidant properties alongside cholinesterase inhibition. These compounds were tested in vitro on neuronal cell lines and showed promising results in reducing oxidative stress and improving cell viability under neurotoxic conditions .

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 10-((2,4-dibromophenoxy)acetyl)- involves its interaction with various molecular targets. In medicinal applications, it may act on neurotransmitter receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to intercalate with DNA, inhibiting the replication of certain pathogens . Additionally, its electron-donating properties contribute to its effectiveness in electronic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

- Core Structure: All phenothiazine derivatives share the tricyclic 10H-phenothiazine backbone.

- Substituent Variability: The 10-position substitution distinguishes derivatives. For example: 10H-Phenothiazine, 10-((2,4-dibromophenoxy)acetyl)-: Contains a dibrominated phenoxyacetyl group. 10H-Phenothiazine, 10-(3-chloropropyl)-2-(trifluoromethyl)- (CAS 1675-46-3): Features a chloropropyl chain and a trifluoromethyl group at the 2-position . 4-Biphenylyl 10H-phenothiazine-10-carboxylate (CAS 58010-03-0): Substituted with a biphenyl carboxylate group .

Comparative Analysis

*Calculated based on molecular formula C₂₀H₁₂Br₂NO₂S.

Reactivity

- Electrophilic Substitution: Bromine atoms in 2,4-dibromophenoxyacetyl derivatives may undergo further substitution (e.g., Suzuki coupling).

- Hydrolytic Stability : The acetyl group may be susceptible to hydrolysis under basic conditions, similar to methyl ester derivatives .

Antitumor Activity

- 10H-Phenothiazine, 10-((2,4-dibromophenoxy)acetyl)-: Not directly studied in the evidence, but related compounds show antitumor effects. For example: 2-Trifluoromethyl derivatives: Exhibit potent activity (TCID₅₀ = 4.7 µg/mL) against HEp-2 tumor cells . Chloropropyl derivatives: TCID₅₀ values range from 6.3–75.0 µg/mL, depending on chain length and substituents .

Antiviral and Cytotoxic Profiles

- Phenoxathiin (IC₅₀ = 858 µM): Less toxic than promazine derivatives but lacks virucidal activity .

- 10-(1-Methyl-2-pyrrolidinylmethyl)-phenothiazine-HCl: Shows divergent cytotoxicity in different assays .

Biological Activity

10H-Phenothiazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antipsychotic, anti-inflammatory, and anticancer properties. The compound 10H-Phenothiazine, 10-((2,4-dibromophenoxy)acetyl)- is a notable derivative that combines the phenothiazine core with a dibromophenoxyacetyl substituent, potentially enhancing its biological efficacy. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

The chemical structure of 10H-Phenothiazine, 10-((2,4-dibromophenoxy)acetyl)- can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 136776-25-5 |

| Molecular Formula | C17H14Br2N2O2S |

| Molecular Weight | 426.17 g/mol |

| IUPAC Name | 10-(2,4-dibromophenoxy)acetyl-10H-phenothiazine |

The biological activity of phenothiazines is often attributed to their ability to interact with various molecular targets. The specific mechanism for 10H-Phenothiazine, 10-((2,4-dibromophenoxy)acetyl)- includes:

- Dopamine Receptor Antagonism : Similar to traditional phenothiazines, this compound may block dopamine receptors (D2), contributing to its antipsychotic effects.

- Inhibition of Protein Kinases : The dibromophenoxy group may enhance the compound's ability to inhibit protein kinases involved in cancer cell proliferation.

- Calmodulin Interaction : It may also interfere with calmodulin-mediated signaling pathways, which are crucial in various cellular processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phenothiazine derivatives. For instance:

- Inhibition of Tubulin Polymerization : In a study comparing various phenothiazine compounds, it was found that derivatives like 10H-Phenothiazine exhibited significant inhibition of tubulin polymerization with IC50 values indicating potent activity (e.g., IC50 = 0.71 µM) .

- Dual Inhibitory Effects : Some derivatives showed dual inhibitory profiles against farnesyltransferase (FTase) and tubulin polymerization, suggesting their potential as dual-target anticancer agents .

- Cell Line Studies : The National Cancer Institute's screening of phenothiazine derivatives against a panel of cancer cell lines revealed that certain compounds displayed promising growth inhibition percentages .

Antimicrobial Activity

Research has also indicated that phenothiazines possess antimicrobial properties. A study reported that several 10H-phenothiazine derivatives demonstrated significant antibacterial activity against various pathogens, making them candidates for further development in antimicrobial therapy .

Study on Anticancer Activity

In a comparative study involving several phenothiazine derivatives, it was observed that the introduction of the dibromophenoxyacetyl group enhanced the compound's cytotoxicity against human cancer cell lines. The study utilized a range of concentrations and reported IC50 values that suggest enhanced efficacy compared to traditional phenothiazines .

Evaluation of Antimicrobial Properties

A recent investigation into the antimicrobial effects of substituted phenothiazines found that compounds similar to 10H-Phenothiazine showed effectiveness against Gram-positive and Gram-negative bacteria, indicating their potential utility in treating infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 10H-phenothiazine derivatives with substituted acetyl groups?

- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, ethyl 2-(10H-phenothiazin-10-yl) acetate is synthesized by reacting 10H-phenothiazine with ethyl chloroacetate in acetone under reflux with K₂CO₃ as a base. Purification is achieved via recrystallization . Advanced derivatives may require coupling agents like COMU and DIPEA in anhydrous DMF to form hydroxamic acid derivatives, followed by column chromatography for isolation .

Q. How are phenothiazine derivatives purified after synthesis?

- Methodology : Common techniques include:

- Recrystallization : Using solvents like ethyl acetate or ethanol to isolate solids .

- Column Chromatography : Employing silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate intermediates .

- Acid-Base Extraction : Adjusting pH to precipitate carboxylic acids from reaction mixtures .

Q. What spectroscopic methods confirm the structure of 10H-phenothiazine derivatives?

- Methodology :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., phenothiazine aromatic protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (ESI−) : Confirms molecular ion peaks (e.g., [M−H]⁻ for hydroxamic acids) .

- Melting Point Analysis : Validates purity (e.g., 150–151°C for compound 7g) .

Advanced Research Questions

Q. How do substituents on the phenothiazine core influence conformational stability?

- Methodology : X-ray crystallography reveals that bulky substituents (e.g., 2,4-dibromophenoxy) induce non-planar conformations. For example, 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine exhibits a triclinic crystal system (space group P1) with bond angles deviating from ideality (e.g., C–S–C angle = 98.7°) . Computational tools like DFT can model steric effects and predict torsional strain.

Q. What mechanistic insights explain the role of TFA and Et₃SiH in phenothiazine functionalization?

- Methodology : Trifluoroacetic acid (TFA) protonates intermediates to stabilize carbocations, while triethylsilane (Et₃SiH) acts as a reducing agent to quench reactive byproducts. This tandem approach minimizes side reactions during alkylation of phenothiazine .

Q. How can biological activity (e.g., HDAC inhibition) be systematically evaluated for phenothiazine derivatives?

- Methodology :

- Enzyme Assays : Measure IC₅₀ values against histone deacetylase (HDAC) isoforms using fluorogenic substrates .

- Cell-Based Studies : Assess cytotoxicity and apoptosis induction in cancer cell lines (e.g., HeLa) via MTT assays .

- Molecular Docking : Simulate binding interactions between phenothiazine derivatives and HDAC active sites (e.g., Zn²⁺ coordination) .

Q. How should researchers address contradictions in reported synthetic yields for phenothiazine-based hydroxamic acids?

- Methodology :

- Reaction Optimization : Vary stoichiometry (e.g., 1.5 eq COMU vs. 2.0 eq DIPEA) to balance activation and byproduct formation .

- Kinetic Studies : Monitor reaction progress via TLC to identify incomplete conversions or degradation pathways.

- Scale-Up Adjustments : Transition from batch to flow chemistry for improved heat/mass transfer in larger-scale syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.